5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
CAS No.:
Cat. No.: VC15287344
Molecular Formula: C22H14O3
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H14O3 |
|---|---|
| Molecular Weight | 326.3 g/mol |
| IUPAC Name | 5-methyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one |
| Standard InChI | InChI=1S/C22H14O3/c1-13-8-22(23)25-21-11-20-18(10-17(13)21)19(12-24-20)16-7-6-14-4-2-3-5-15(14)9-16/h2-12H,1H3 |
| Standard InChI Key | QSUMPAZHNWVKET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Introduction
5-Methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of chromenes, specifically furochromenes. This compound is characterized by its unique structural features, including a fused benzene and furan ring system along with a naphthyl substituent. The molecular formula for this compound is not explicitly provided in the available sources, but its molecular weight is approximately 326.35 g/mol. The presence of the naphthyl group enhances its biological activity compared to simpler chromene derivatives.
Synthesis of 5-Methyl-3-(2-Naphthyl)-7H-Furo[3,2-g]Chromen-7-One
The synthesis of this compound typically involves multi-step organic reactions. Common methods include condensation reactions, which require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and high-performance liquid chromatography are often employed to monitor the progress of the synthesis.
Biological Activities and Applications
This compound is of significant interest in medicinal chemistry due to its potential biological activities. Furocoumarins, a broader category that includes this compound, often exhibit properties such as antiviral, anticancer, and antimicrobial effects. The specific biological activities of 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one are linked to its interactions with biological targets, which are typically assessed through spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparison with Similar Compounds
Several compounds share structural similarities with 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Benzyl-5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one | Not specified | Contains a benzyl group at the 6-position |
| 5-Methyl-2-(1-naphthyl)furo[3,2-g]chromen-7-one | Not specified | Has a naphthyl group at the 2-position instead |
| 6-Propylfuro[3,2-g]chromen-7-one | Not specified | Features a propyl group at the 6-position |
Research Findings and Future Directions
Research on 5-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one highlights its potential for further derivatization and exploration in medicinal chemistry. The compound's interactions with biological systems make it a candidate for various scientific applications. Future studies should focus on elucidating its mechanism of action and exploring its therapeutic potential through in vitro and in vivo experiments.
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